molecular formula C15H12N4O3 B1453034 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326927-55-2

1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453034
CAS RN: 1326927-55-2
M. Wt: 296.28 g/mol
InChI Key: QODHNUPGPVFREP-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could potentially make this compound acidic .

Scientific Research Applications

Antimalarial Activity

The compound has been investigated for its potential as an antimalarial agent . It has shown significant activity against Plasmodium falciparum strains, with promising IC50 values indicating its potency . The presence of the methoxyphenyl and pyridinyl groups may contribute to its efficacy.

Hypertension Management

Analogues of this compound have been used in the synthesis of urapidil , a drug employed in the treatment of essential hypertension and hypertensive emergencies . The compound’s structure allows it to cross the blood-brain barrier and activate central receptors, contributing to its antihypertensive effects.

Neuroreceptor Imaging

Derivatives of the compound have been explored for their use in neuroreceptor imaging , particularly for the 5-HT1A receptor . This application is crucial in the management and treatment of neurological disorders, as it aids in visualizing receptor distribution and density in the brain.

Chemical Synthesis

In the realm of chemical synthesis, the compound serves as a building block for creating various heterocyclic structures that are prevalent in many pharmaceutical agents . Its triazole ring, in particular, is a versatile moiety for further functionalization.

Biochemical Research

The compound’s derivatives are used in biochemical research to study enzyme inhibition and receptor-ligand interactions . These studies are fundamental in understanding disease mechanisms and developing new therapeutic strategies .

Material Science

In material science, the compound’s derivatives could potentially be used to develop novel polymers with specific properties like increased thermal stability or unique electronic characteristics. The triazole core can form part of a polymer backbone, altering its properties .

Environmental Science

While direct applications in environmental science are not explicitly reported, related compounds are used to study environmental toxicity and degradation pathways . Such studies are vital for assessing the environmental impact of new compounds .

Antioxidant Properties

Phenolic compounds, like the methoxyphenyl group present in this compound, are known for their antioxidant properties . Research into these properties could lead to the development of new antioxidants for food preservation or pharmaceuticals .

Future Directions

The presence of multiple functional groups in this compound suggests that it could be a useful starting point for the synthesis of a wide range of other compounds. Future research could explore its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-8-3-2-7-11(12)19-14(10-6-4-5-9-16-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODHNUPGPVFREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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